molecular formula C21H25NO B12676023 2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- CAS No. 91075-47-7

2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)-

Cat. No.: B12676023
CAS No.: 91075-47-7
M. Wt: 307.4 g/mol
InChI Key: CQFMKKDCMBTQPS-UHFFFAOYSA-N
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Description

2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- typically involves the reaction between a piperidino derivative and a butanone derivative. One common method involves the reaction of 4-(4,4-diphenyl-1-piperidinyl)butanone with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-(2,6-Dimethyl-1-piperidinyl)-1-phenyl-1-butanone
  • 4-{4-[Hydroxy(diphenyl)methyl]-1-piperidinyl}-1-(4-isopropylphenyl)-1-butanol

Uniqueness

What sets 2-Butanone, 4-(4,4-diphenyl-1-piperidinyl)- apart from similar compounds is its unique structural features and the specific functional groups attached to the piperidine ring. These structural differences can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

91075-47-7

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

4-(4,4-diphenylpiperidin-1-yl)butan-2-one

InChI

InChI=1S/C21H25NO/c1-18(23)12-15-22-16-13-21(14-17-22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11H,12-17H2,1H3

InChI Key

CQFMKKDCMBTQPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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